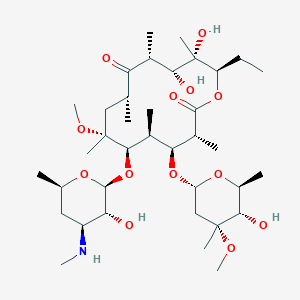
单乙酰氨基苯磺胺
描述
N-乙酰氨基苯砜是氨苯砜的代谢产物,氨苯砜是一种抗炎和抗菌化合物。氨苯砜已被广泛用于治疗麻风病、疟疾、痤疮和各种免疫疾病。 N-乙酰氨基苯砜在肝脏中通过乙酰转移酶催化氨苯砜的乙酰化而形成 .
科学研究应用
N-乙酰氨基苯砜在科学研究中有多种应用,包括:
化学: 用作分析化学中研究乙酰化反应的参考化合物。
生物学: 研究其在涉及氨苯砜的代谢途径中的作用。
医学: 研究其潜在的治疗作用,以及作为监测氨苯砜治疗的生物标志物。
安全和危害
作用机制
N-乙酰氨基苯砜通过与氨苯砜类似的机制发挥作用。它通过与对氨基苯甲酸竞争二氢叶酸合成酶的活性位点来抑制二氢叶酸的合成。这种抑制导致细菌生长抑制。 此外,N-乙酰氨基苯砜通过抑制活性氧的产生和下调中性粒细胞介导的炎症反应而表现出抗炎特性 .
类似化合物:
氨苯砜: 母体化合物,以其抗菌和抗炎特性而闻名。
单乙酰氨基苯砜: 氨苯砜的另一种乙酰化代谢产物。
氨苯砜羟胺: 氨苯砜的羟化代谢产物
N-乙酰氨基苯砜的独特性: N-乙酰氨基苯砜因其独特的乙酰化而具有独特性,这会影响其药代动力学和药效学。 它在研究氨苯砜的代谢途径中起着关键代谢物的作用,并提供了对该药物的治疗和不良反应的见解 .
生化分析
Biochemical Properties
Monoacetyldapsone interacts with various enzymes and proteins. It is generated through the acetylation of Dapsone, a process involving N-acetyltransferase . The nature of these interactions involves the transfer of an acetyl group from Dapsone to Monoacetyldapsone .
Cellular Effects
Monoacetyldapsone has been shown to have effects on various types of cells. It influences cell function by inhibiting reactive oxygen species (ROS) production, reducing the effect of eosinophil peroxidase on mast cells, and downregulating neutrophil-mediated inflammatory responses . These effects can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Monoacetyldapsone involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. It exerts its effects at the molecular level, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Monoacetyldapsone change over time. After oral administration, the maximum concentration in plasma is reached at about 4 hours, with an absorption half-life of about 1.1 hours . The elimination half-life of Dapsone, from which Monoacetyldapsone is derived, is about 30 hours .
Dosage Effects in Animal Models
The effects of Monoacetyldapsone vary with different dosages in animal models
Metabolic Pathways
Monoacetyldapsone is involved in metabolic pathways that include enzymes or cofactors. It is a product of the acetylation of Dapsone, a process involving N-acetyltransferase . This could also include any effects on metabolic flux or metabolite levels.
Transport and Distribution
Monoacetyldapsone is transported and distributed within cells and tissues. Dapsone, from which Monoacetyldapsone is derived, is about 70 to 90% protein-bound, and it is distributed in most tissues
准备方法
合成路线和反应条件: N-乙酰氨基苯砜可以通过氨苯砜的乙酰化合成。该反应涉及在碱存在下使用乙酸酐或乙酰氯作为乙酰化试剂。 该反应通常在室温或略微升高的温度下进行,以确保完全乙酰化 .
工业生产方法: 在工业环境中,N-乙酰氨基苯砜的生产遵循类似的原理,但规模更大。该过程涉及使用大型反应器和受控条件,以确保高产率和纯度。 反应混合物通常经过诸如重结晶之类的纯化步骤,以获得纯形式的最终产品 .
化学反应分析
反应类型: N-乙酰氨基苯砜经历各种化学反应,包括:
氧化: N-乙酰氨基苯砜可以被氧化形成N-乙酰氨基苯砜羟胺。
还原: 在特定条件下,该化合物可以被还原回氨苯砜。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
主要形成的产物:
氧化: N-乙酰氨基苯砜羟胺。
还原: 氨苯砜。
取代: 产物根据所用亲核试剂而异.
相似化合物的比较
Dapsone: The parent compound, widely used for its antibacterial and anti-inflammatory properties.
Monoacetyldapsone: Another acetylated metabolite of dapsone.
Dapsone hydroxylamine: A hydroxylated metabolite of dapsone
Uniqueness of N-acetyl Dapsone: N-acetyl Dapsone is unique due to its specific acetylation, which affects its pharmacokinetics and pharmacodynamics. It serves as a key metabolite in the study of dapsone’s metabolic pathways and provides insights into the drug’s therapeutic and adverse effects .
属性
IUPAC Name |
N-[4-(4-aminophenyl)sulfonylphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-10(17)16-12-4-8-14(9-5-12)20(18,19)13-6-2-11(15)3-7-13/h2-9H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOCBIHNYYQINH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70205040 | |
| Record name | Monoacetyldapsone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
565-20-8 | |
| Record name | Monoacetyldapsone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=565-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monoacetyldapsone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 565-20-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Monoacetyldapsone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Monoacetyl dapsone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOACETYLDAPSONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4YKS8ULCN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-](/img/structure/B194069.png)


